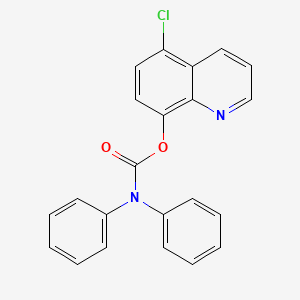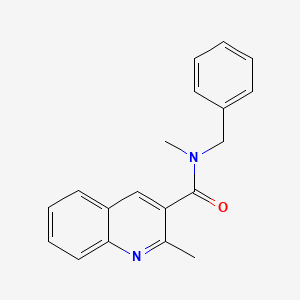![molecular formula C27H29N3O6 B12136354 1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)
1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of indole and pyrrole rings, making it a significant molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of “1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrrole precursors, followed by their coupling through a spiro linkage. Common reagents used in these reactions include:
- Indole derivatives
- Pyrrole derivatives
- Morpholine
- Benzoyl chloride
- Ethylating agents
Industrial Production Methods: Industrial production of such complex compounds often requires advanced techniques such as:
- High-pressure liquid chromatography (HPLC)
- Column chromatography
- Recrystallization
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : Conversion of hydroxyl groups to carbonyl groups.
- Reduction : Reduction of carbonyl groups to hydroxyl groups.
- Substitution : Replacement of functional groups with other substituents.
- Oxidizing agents : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
- Reducing agents : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
- Substitution reagents : Halogenating agents, Nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying spiro compounds’ properties and reactivity.
Biology: In biological research, this compound may serve as a probe for studying enzyme interactions and cellular pathways. Its morpholine moiety is known to interact with various biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of “1-ethyl-4’-hydroxy-3’-(4-methoxybenzoyl)-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione” involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The indole and pyrrole rings may also participate in binding to proteins or nucleic acids, affecting cellular processes.
類似化合物との比較
Similar Compounds:
- Spiro[indole-pyrrole] derivatives
- Morpholine-containing compounds
- Benzoyl-substituted indoles
Uniqueness: This compound’s uniqueness lies in its combination of functional groups and spiro linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities.
特性
分子式 |
C27H29N3O6 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
(4'E)-1-ethyl-4'-[hydroxy-(4-methoxyphenyl)methylidene]-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H29N3O6/c1-3-29-21-7-5-4-6-20(21)27(26(29)34)22(23(31)18-8-10-19(35-2)11-9-18)24(32)25(33)30(27)13-12-28-14-16-36-17-15-28/h4-11,31H,3,12-17H2,1-2H3/b23-22- |
InChIキー |
CSVPFOFXVCRSAX-FCQUAONHSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)OC)\O)/C(=O)C(=O)N3CCN5CCOCC5 |
正規SMILES |
CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)OC)O)C(=O)C(=O)N3CCN5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-2-(4-benzylpiperidin-1-yl)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B12136280.png)
![N-[(3-chlorophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B12136287.png)
![4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B12136288.png)
![6-Chloro-2-(3-fluoro-4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B12136292.png)

![N-(2,4-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12136301.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)

![ethyl N-({[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)glycinate](/img/structure/B12136328.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)
![4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12136351.png)

